Product packaging for Oxetane, 2,2,3,4,4-pentafluoro-(Cat. No.:CAS No. 144109-03-5)

Oxetane, 2,2,3,4,4-pentafluoro-

Cat. No.: B127731
CAS No.: 144109-03-5
M. Wt: 148.03 g/mol
InChI Key: IELDRGPCKXVHLW-UHFFFAOYSA-N
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Description

Contextualization within Modern Fluorinated Heterocyclic Chemistry

The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry and materials science to modulate properties such as acidity, lipophilicity, metabolic stability, and bio-availability. nih.govmdpi.com Fluorinated heterocycles are integral components of many pharmaceuticals, agrochemicals, and advanced materials. mdpi.comwiley.comnih.gov

Within this context, oxetanes themselves have gained considerable attention as bioisosteric replacements for gem-dimethyl and carbonyl groups, offering improvements in aqueous solubility and other drug-like properties. acs.orgutexas.edu The combination of the strained oxetane (B1205548) ring and extensive fluorination in 2,2,3,4,4-pentafluorooxetane presents a unique scaffold for the design of novel molecules. Researchers are exploring its potential as a building block for creating more complex fluorinated compounds with tailored properties. ontosight.ainih.gov The high stability conferred by the carbon-fluorine bonds, coupled with the inherent reactivity of the four-membered ring, makes it a fascinating subject of study for developing new synthetic methodologies and novel materials. ontosight.ai

Historical Trajectory and Evolution of Research on Fluorinated Small Ring Systems

The history of organofluorine chemistry dates back to the 19th century with the isolation of elemental fluorine by Henri Moissan in 1886. nih.govalfa-chemistry.com Early work was fraught with challenges due to the extreme reactivity of fluorine. nih.gov The development of safer and more selective fluorinating agents in the 20th century was a pivotal moment that opened the door to the systematic study of organofluorine compounds. beilstein-journals.org

The synthesis of fluorinated small ring systems, such as cyclopropanes and oxetanes, has been a more recent development. The inherent ring strain in these molecules presents significant synthetic hurdles. acs.org Early research in fluoropolymer chemistry, spurred by projects during World War II, laid some of the groundwork for understanding the behavior of fluorinated aliphatic systems. nih.gov However, the controlled synthesis of highly fluorinated small heterocycles like 2,2,3,4,4-pentafluorooxetane has been a more contemporary achievement, driven by the increasing demand for novel fluorinated building blocks in drug discovery and materials science. sciencedaily.com The evolution of synthetic methods, from harsh direct fluorination to more subtle techniques involving the cyclization of fluorinated precursors, has been crucial in accessing these complex structures. ontosight.aiacs.org

Fundamental Research Questions and Challenges Associated with Fluorine Substitution in Oxetanes

The dense fluorination of the oxetane ring in 2,2,3,4,4-pentafluorooxetane raises several fundamental research questions and presents significant challenges:

Synthesis: Developing efficient and stereocontrolled syntheses of highly fluorinated oxetanes remains a primary challenge. Traditional methods for forming oxetane rings are often not compatible with the electronic demands of highly fluorinated substrates, leading to side reactions or low yields. acs.orgsciencedaily.com Researchers are actively exploring new catalytic methods and synthetic strategies to overcome these difficulties. sciencedaily.com

Ring Strain and Conformation: The substitution of hydrogen with more electronegative and larger fluorine atoms dramatically alters the electronics and sterics of the oxetane ring. Understanding how penta-fluorination affects the ring strain, bond lengths, bond angles, and conformational preferences of the oxetane is a key area of investigation. acs.org

Reactivity: The high density of electron-withdrawing fluorine atoms significantly influences the reactivity of the oxetane ring. A central question is how this substitution pattern affects the susceptibility of the ether oxygen to protonation or Lewis acid coordination, and the propensity of the ring to undergo opening reactions. nih.gov The electronic effects of the fluorine atoms can direct the regioselectivity of ring-opening, a phenomenon that is of great interest for synthetic applications. nih.gov

Physicochemical Properties: A major focus of research is to quantify the impact of penta-fluorination on key physicochemical properties. This includes measuring the pKa of adjacent functional groups, lipophilicity (logP/logD), and polarity. Studies on other fluorinated oxetanes have shown that fluorine substitution can significantly lower the pKa of nearby acidic protons, a property that is highly valuable in drug design. nih.gov

Properties of Oxetane, 2,2,3,4,4-pentafluoro-

Property Value
Molecular Formula C₃HF₅O
Appearance Data not available
Molecular Weight 164.04 g/mol
Boiling Point Data not available
Melting Point Data not available
Density Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HF5O B127731 Oxetane, 2,2,3,4,4-pentafluoro- CAS No. 144109-03-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144109-03-5

Molecular Formula

C3HF5O

Molecular Weight

148.03 g/mol

IUPAC Name

2,2,3,4,4-pentafluorooxetane

InChI

InChI=1S/C3HF5O/c4-1-2(5,6)9-3(1,7)8/h1H

InChI Key

IELDRGPCKXVHLW-UHFFFAOYSA-N

SMILES

C1(C(OC1(F)F)(F)F)F

Canonical SMILES

C1(C(OC1(F)F)(F)F)F

Other CAS No.

144109-03-5

Origin of Product

United States

Elucidation of Reactivity and Reaction Mechanisms of 2,2,3,4,4 Pentafluorooxetane

Mechanistic Studies of Ring-Opening Reactions

The inherent ring strain of the oxetane (B1205548) core makes it susceptible to ring-opening reactions. researchgate.net The presence of five fluorine atoms significantly influences the regioselectivity and stereoselectivity of these transformations.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the oxetane ring is a common mode of reaction, though the high degree of fluorination in 2,2,3,4,4-pentafluorooxetane presents unique considerations. The electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack but can also influence the site of attack through steric and electronic effects. acs.orgresearchgate.net

In related fluorinated oxetanes, nucleophilic ring-opening often proceeds via an SN2 mechanism. acs.org For 2,2,3,4,4-pentafluorooxetane, nucleophilic attack is anticipated to occur preferentially at the C-2 position. This is because the gem-difluoro group at C-2, along with the fluorine at C-3, creates a highly electron-deficient center, making it a prime target for nucleophiles.

Common nucleophiles that could potentially open the 2,2,3,4,4-pentafluorooxetane ring include organometallic reagents, amines, and halides under appropriate conditions. However, some studies have noted that certain heteronucleophiles like sodium azide (B81097) and secondary amines were not successful in opening the ring of some fluorinated oxetanes, indicating that the reactivity is highly dependent on the specific substrate and reaction conditions. acs.org

Table 1: Predicted Outcomes of Nucleophilic Ring-Opening of 2,2,3,4,4-Pentafluorooxetane

NucleophilePredicted Major ProductMechanistic Notes
Organolithium (R-Li)R-CH(CF₂H)-CF₂-O-LiAttack at the less-hindered, electron-deficient C-4.
Grignard (R-MgBr)R-CH(CF₂H)-CF₂-O-MgBrSimilar to organolithium, but may require harsher conditions.
Amines (R₂NH)R₂N-CH(CF₂H)-CF₂-OHPotential for intramolecular cyclization depending on the amine structure.
Halides (X⁻)X-CH(CF₂H)-CF₂-OHReactivity depends on the nucleophilicity of the halide (I⁻ > Br⁻ > Cl⁻).

Electrophilic Ring-Opening Mechanisms

Electrophilic activation of the oxetane oxygen atom by a Lewis or Brønsted acid is a crucial first step in electrophilic ring-opening reactions. acs.org This activation renders the ring more susceptible to nucleophilic attack, often by a weakly nucleophilic species present in the reaction medium.

For 2,2,3,4,4-pentafluorooxetane, the high degree of fluorination reduces the basicity of the ether oxygen, making it less susceptible to protonation or coordination with Lewis acids. However, under sufficiently acidic conditions, ring-opening can be achieved.

In studies of related fluoroalkylidene-oxetanes, hydrobromic acid in acetic acid has been shown to be effective in promoting ring-opening. acs.org The reaction proceeds through protonation of the oxetane oxygen, followed by attack of the bromide ion. The regioselectivity of this attack is again influenced by the electronic and steric environment created by the fluorine substituents. In the case of 2,2,3,4,4-pentafluorooxetane, attack at the C-4 position would be sterically less hindered.

The use of Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) has also been shown to facilitate the ring-opening of fluorinated oxetanes, leading to the formation of functionalized fluoroalkenes. acs.org

Radical-Mediated Ring-Opening Processes

Radical-mediated ring-opening of oxetanes is a less common but viable pathway, particularly for the synthesis of complex molecules. These reactions are typically initiated by a radical species that abstracts an atom from the oxetane ring, leading to a ring-opened radical intermediate.

For 2,2,3,4,4-pentafluorooxetane, a plausible radical-mediated process would involve the abstraction of the hydrogen atom at the C-3 position. This would generate a carbon-centered radical that could then undergo further reactions. However, the high strength of the C-H bond adjacent to a fluorine atom may make this initial abstraction challenging.

A proposed mechanism for a related system, the ring-opening of cyclobutanone (B123998) oxime derivatives, involves the formation of an iminyl radical which then promotes ring-opening to relieve ring strain. wikipedia.org While not directly analogous, this suggests that the generation of a radical center on or adjacent to the ring can be an effective strategy for initiating ring-opening. The subsequent fate of the resulting carbon-centered radical would depend on the reaction conditions and the presence of radical traps or other reactive species. wikipedia.org

Atmospheric Chemistry and Environmental Degradation Pathways

The atmospheric fate of 2,2,3,4,4-pentafluorooxetane is of interest due to its potential use as a replacement for substances with high global warming potentials. As a hydrofluoroether (HFE), its primary atmospheric degradation pathway is expected to be reaction with hydroxyl radicals (OH). researchgate.netacs.org

Reaction Kinetics and Mechanisms with Hydroxyl Radicals

The dominant sink for hydrofluoroethers in the troposphere is their reaction with OH radicals. acs.org The rate of this reaction is a key determinant of the atmospheric lifetime of the compound. For 2,2,3,4,4-pentafluorooxetane, the reaction with OH radicals would proceed via hydrogen abstraction from the C-3 position, the only C-H bond in the molecule.

The presence of fluorine atoms on adjacent carbons generally decreases the reactivity of C-H bonds towards OH radicals. researchgate.net Therefore, the atmospheric lifetime of 2,2,3,4,4-pentafluorooxetane is expected to be relatively long compared to non-fluorinated analogues.

The resulting fluoroalkyl radical will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical will determine the final degradation products.

Table 2: Estimated Atmospheric Lifetime and Global Warming Potential (GWP) of a Related Hydrofluoroether

CompoundOH Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime100-year GWP
CF₃CHFCF₂OCH₂CH₃(1.47 ± 0.13) × 10⁻¹³ at 298 K~1 year~55

Data for a representative hydrofluoroether, not 2,2,3,4,4-pentafluorooxetane. The atmospheric lifetime of 2,2,3,4,4-pentafluorooxetane is expected to be on a similar order of magnitude. nih.gov

Ozonolysis and Reaction with Ozone in Gaseous and Aqueous Phases

Ozonolysis is a significant degradation pathway for unsaturated compounds in the atmosphere. oxidationtech.com However, for saturated compounds like 2,2,3,4,4-pentafluorooxetane, the reaction with ozone is expected to be extremely slow and not a significant atmospheric sink.

Photochemical Transformation and Degradation Processes

Direct experimental studies on the photochemical transformation and degradation of 2,2,3,4,4-pentafluorooxetane are not readily found in the reviewed literature. However, the degradation of fluorinated organic compounds in the atmosphere is typically initiated by photochemical processes. The primary pathway for the atmospheric degradation of many hydrofluorocarbons (HFCs) and hydrofluoroethers (HFEs) is through reaction with hydroxyl radicals (•OH), which are generated photochemically in the troposphere. justia.com

The reaction with •OH radicals usually involves the abstraction of a hydrogen atom. google.comgoogle.com For 2,2,3,4,4-pentafluorooxetane, the most likely point of attack would be the single C-H bond at the 3-position. This would generate a fluorinated alkyl radical, which would then undergo a series of rapid reactions with atmospheric oxygen to form various degradation products. google.com

Initiation: Photolysis of ozone and subsequent reaction with water vapor generates hydroxyl radicals.

H-atom abstraction: The •OH radical abstracts the hydrogen atom from the oxetane ring. CHF₂-CF(H)-O-CF₂ + •OH → CHF₂-CF(•)-O-CF₂ + H₂O

Peroxy radical formation: The resulting alkyl radical rapidly reacts with molecular oxygen. CHF₂-CF(•)-O-CF₂ + O₂ → CHF₂-CF(OO•)-O-CF₂

Further reactions: The peroxy radical can undergo further reactions, potentially leading to the formation of carbonyl compounds, shorter-chain perfluorinated carboxylic acids (PFCAs), carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF). justia.com

It is important to note that the strong carbon-fluorine bonds are generally resistant to cleavage. Studies on the photodegradation of other fluorinated molecules, such as acifluorfen, have shown that trifluoromethyl groups can remain intact throughout the degradation process. This suggests that the C-F bonds in 2,2,3,4,4-pentafluorooxetane would also be highly stable.

Environmental Fate Modeling and Atmospheric Lifetime Predictions

Specific environmental fate models and atmospheric lifetime predictions for 2,2,3,4,4-pentafluorooxetane are not available in the reviewed scientific literature. However, the atmospheric lifetime of a hydrofluorinated compound is a critical factor in determining its environmental impact, particularly its Global Warming Potential (GWP). The lifetime is primarily dictated by the rate of its reaction with tropospheric hydroxyl radicals. justia.com

The atmospheric lifetime (τ) can be estimated using the following equation: τ = 1 / (k_OH * [OH]) where k_OH is the rate constant for the reaction of the compound with hydroxyl radicals, and [OH] is the average concentration of hydroxyl radicals in the troposphere.

While the specific k_OH for 2,2,3,4,4-pentafluorooxetane has not been reported, data for other hydrofluoroalkanes and hydrofluoroethers can provide an indication. For example, the rate constants for the reaction of •OH with various fluorinated ethanes have been measured. Similarly, the atmospheric lifetime of 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether (HFE-227) was estimated to be 11.3 years based on its reaction with OH radicals. Compounds with shorter lifetimes, such as hydrofluoroolefins (HFOs), have lifetimes on the order of days or months. justia.com

Patents mentioning 2,2,3,4,4-pentafluorooxetane as a component in refrigerant or blowing agent mixtures suggest it has a short atmospheric lifetime and low global warming potential, though specific values are not provided.

Table 1: Atmospheric Lifetimes and GWPs of Selected Fluorinated Compounds

CompoundAtmospheric LifetimeGWP (100-year)
Methane (B114726) (CH₄)~12 years>20
HFC-32 (CH₂F₂)~5.2 yearsNot Found
HFC-134a (CH₂FCF₃)~13.4 yearsNot Found
HFE-227 (CF₃OCHFCF₃)11.3 years1200
HFO-1234yf (CF₃CF=CH₂)~10-40 days<1

This table is provided for comparative purposes and includes data for compounds with varying structures and atmospheric lifetimes. justia.com

Functionalization Reactions at the Oxetane Ring Periphery

C–H Functionalization Approaches

Specific examples of C-H functionalization on 2,2,3,4,4-pentafluorooxetane are not documented in the available literature. The molecule contains a single, non-activated C-H bond on a carbon atom that is also bonded to a fluorine atom and is part of a strained four-membered ring.

The selective functionalization of C-H bonds in the presence of strong C-F bonds is a significant challenge in synthetic chemistry. However, progress has been made in this area. For example, hypervalent iodine(III) complexes have been used for the direct partial oxidation of the C-H bonds in light alkanes like methane and ethane (B1197151) in a trifluoroacetic acid solvent. Additionally, studies on fluorinated olefins with rhodium complexes have shown that C-H bond activation can compete with C-F bond activation.

These examples suggest that, in principle, the C-H bond in 2,2,3,4,4-pentafluorooxetane could be a target for functionalization using powerful transition metal catalysts or reactive reagents, although the specific conditions required would need to be determined experimentally. The high electronegativity of the adjacent fluorine atoms would likely influence the reactivity of this C-H bond.

Halogen Exchange and Derivatization Reactions

There are no specific reports on halogen exchange reactions involving 2,2,3,4,4-pentafluorooxetane. Halogen exchange, such as the Finkelstein reaction, typically involves the substitution of one halogen for another and is common for alkyl halides. Applying this to the highly stable C-F bonds in a perfluorinated system is generally difficult and often requires harsh conditions or specific catalytic systems, which have been more extensively studied for aromatic compounds.

Derivatization of fluorinated oxetanes is an area of active research. One study demonstrated a selective ring-opening reaction of fluoroalkylidene-oxetanes, where the reaction pathway was directed by the presence of a fluorine atom, leading to tetrasubstituted fluoroalkenes. While this does not involve the pentafluorooxetane , it highlights how the fluorine substituents can govern the reactivity and derivatization of the oxetane ring system. Derivatization of other fluorinated compounds often involves leveraging the reactivity of functional groups other than the C-F bonds or employing powerful fluorinating agents like Deoxo-Fluor for specific transformations.

Based on a comprehensive search of available literature, there is currently no specific information regarding "Oxetane, 2,2,3,4,4-pentafluoro-" as a key building block in advanced material science and organic synthesis. Searches for its application as a precursor for fluorinated bioactive molecules in pharmaceutical and agrochemical development, as well as its role as a monomer in polymer chemistry, did not yield any relevant results.

Therefore, the requested article focusing on the chemical compound “Oxetane, 2,2,3,4,4-pentafluoro-” with the specified outline cannot be generated at this time due to a lack of available data in the public domain.

Exploration of 2,2,3,4,4 Pentafluorooxetane As a Key Building Block in Advanced Material Science and Organic Synthesis

Monomer and Modifier in Polymer Chemistry

Crosslinking and Polymer Modification Applications

While direct studies on the crosslinking of polymers derived specifically from 2,2,3,4,4-pentafluorooxetane are not extensively documented in publicly available literature, the principles of polymer chemistry allow for strong inferences based on analogous fluorinated polyether systems. The terminal hydroxyl groups that would result from the ring-opening polymerization of this oxetane (B1205548) provide reactive sites for a variety of crosslinking and polymer modification reactions. pcimag.com

These hydroxyl-terminated poly(2,2,3,4,4-pentafluorooxetane) oligomers or polymers can be reacted with di- or polyisocyanates to form highly durable and chemically resistant fluorinated polyurethane networks. invex.demdpi.com This approach is a common strategy to create crosslinked materials with enhanced mechanical properties and environmental resistance. Similarly, reaction with other crosslinking agents such as those containing ethynyl (B1212043) moieties can lead to the formation of a robust network structure upon thermal curing. acs.orgacs.org

Furthermore, these fluorinated polyether chains can be grafted onto other polymer backbones to modify their surface properties. By incorporating segments of poly(2,2,3,4,4-pentafluorooxetane), the surface energy of the host polymer can be significantly lowered, imparting hydrophobicity and oleophobicity. umn.edu This modification can be achieved by preparing the fluorinated polyether with reactive end groups that can participate in the polymerization of the main polymer or by post-polymerization grafting reactions.

The table below summarizes potential crosslinking strategies for polymers derived from 2,2,3,4,4-pentafluorooxetane, based on established chemistries for fluorinated polyols.

Crosslinking Agent TypeResulting LinkageKey Properties of Crosslinked Material
Di- or PolyisocyanatesUrethaneHigh durability, chemical resistance, flexibility
EpoxidesEtherEnhanced adhesion, chemical resistance
AnhydridesEsterImproved thermal stability
SilanesSiloxaneIncreased hydrophobicity, thermal stability

Application in Functional Coatings and Specialty Materials

The unique properties anticipated for polymers derived from 2,2,3,4,4-pentafluorooxetane make them highly attractive for applications in functional coatings and specialty materials. The presence of a high density of fluorine atoms in the polymer backbone would lead to exceptionally low surface energy. pcimag.compaint.org

In the realm of functional coatings, this low surface energy translates to excellent water and oil repellency, as well as anti-fouling and easy-to-clean surfaces. invex.de Coatings formulated with fluorinated polyethers derived from this oxetane could be applied to a variety of substrates, including textiles, architectural surfaces, and electronic components, to provide a protective and functional barrier. researchgate.netpaint.org These coatings are expected to exhibit high thermal and chemical stability, making them suitable for harsh environments. nih.gov

As specialty materials, polymers of 2,2,3,4,4-pentafluorooxetane are potential candidates for applications requiring low dielectric constants and low refractive indices, such as in microelectronics and optical devices. pcimag.com The flexibility of the polyether backbone, a result of the ring-opening polymerization of the oxetane monomer, could also lead to the development of novel fluoroelastomers with excellent low-temperature performance and resistance to aggressive fluids. google.com

The table below outlines some potential applications of poly(2,2,3,4,4-pentafluorooxetane) in coatings and specialty materials, along with the key enabling properties.

Application AreaKey Enabling PropertyExpected Performance Benefit
Anti-Fouling Marine CoatingsLow Surface Energy, HydrophobicityReduced bio-adhesion, improved fuel efficiency
Protective Aerospace CoatingsThermal Stability, UV ResistanceDurability in extreme temperature and radiation environments
Dielectric Layers in MicroelectronicsLow Dielectric ConstantReduced signal loss and crosstalk in integrated circuits
Optical CladdingLow Refractive IndexImproved light confinement in optical fibers
High-Performance Seals and GasketsChemical Inertness, ElastomericityLongevity and reliability in contact with corrosive chemicals

Contributions to Next-Generation Solvents and Chemical Intermediates

Beyond its role as a monomer, 2,2,3,4,4-pentafluorooxetane and its oligomers hold potential as next-generation solvents and specialized chemical intermediates. Fluorinated solvents are known for their unique solubility characteristics, often being able to dissolve highly fluorinated polymers while being immiscible with hydrocarbons and water. google.comgoogle.com While the volatility of the monomer itself might be high, its low molecular weight oligomers could serve as specialized solvents or co-solvents for processing other fluoropolymers.

The strained oxetane ring in 2,2,3,4,4-pentafluorooxetane makes it a reactive intermediate for the synthesis of more complex fluorinated molecules. sciencedaily.comnews-medical.netacs.org The ring can be opened by a variety of nucleophiles to introduce the 2,2,3,4,4-pentafluoropropoxyethyl group into a target molecule. This functionality could be used to synthesize novel surfactants, lubricants, and biologically active compounds. The terminal hydroxyl group generated upon ring-opening provides a handle for further chemical transformations, making it a versatile building block in multi-step organic synthesis. pcimag.com

The potential of fluorinated oxetanes as valuable intermediates in drug discovery is also an emerging area of research, suggesting that highly fluorinated oxetanes like the one under discussion could be precursors to novel pharmaceutical compounds. sciencedaily.comnews-medical.netbioengineer.org

The following table provides a summary of the potential contributions of 2,2,3,4,4-pentafluorooxetane as a solvent and chemical intermediate.

RoleApplication ExampleKey Chemical Feature
Specialty SolventDissolution of perfluorinated polymersHigh fluorine content, unique polarity
Chemical IntermediateSynthesis of fluorinated surfactantsReactive oxetane ring, fluorinated side chain
Building BlockIntroduction of fluoroalkoxy groups in pharmaceuticalsSpecific molecular architecture

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2,2,3,4,4 Pentafluorooxetane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2,2,3,4,4-pentafluorooxetane. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

Multi-Nuclear NMR (¹H, ¹⁹F, ¹³C) for Structural Elucidation

A comprehensive NMR analysis involves the examination of multiple nuclei, primarily proton (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C). rsc.org Each nucleus offers unique information that, when combined, allows for an unambiguous assignment of the molecular structure.

¹H NMR: Proton NMR spectra reveal the presence and electronic environment of hydrogen atoms in the molecule. For 2,2,3,4,4-pentafluorooxetane, the ¹H NMR spectrum would primarily show signals corresponding to the single proton at the C3 position. The chemical shift of this proton is influenced by the neighboring fluorine atoms. pdx.edu

¹⁹F NMR: As a hallmark of fluorinated compounds, ¹⁹F NMR is particularly informative. jeolusa.com It provides distinct signals for each non-equivalent fluorine atom, and the large chemical shift range of ¹⁹F allows for excellent signal dispersion. jeolusa.com The spectrum would display complex splitting patterns due to spin-spin coupling between different fluorine nuclei (²JFF, ³JFF) and between fluorine and the proton (²JHF). organicchemistrydata.org

¹³C NMR: Carbon-13 NMR identifies the carbon backbone of the molecule. chemrevise.org In 2,2,3,4,4-pentafluorooxetane, distinct signals would be observed for the three carbon atoms of the oxetane (B1205548) ring. The chemical shifts are significantly influenced by the attached fluorine atoms, with carbons bearing fluorine atoms appearing at lower field (higher ppm values). chemrevise.org Furthermore, carbon-fluorine coupling (¹JCF, ²JCF) provides additional structural confirmation.

Nucleus Expected Chemical Shift Range (ppm) Key Information Provided
¹HVaries; influenced by adjacent fluorine atoms.Presence and environment of the C3 proton.
¹⁹FWide range; specific to each fluorine environment.Number and electronic environment of fluorine atoms; F-F and H-F coupling patterns.
¹³CVaries; C-F bonds cause significant downfield shifts.Carbon skeleton; C-F coupling constants.

Advanced NMR Techniques for Stereochemical Assignments

Due to the presence of a stereocenter at the C3 position, 2,2,3,4,4-pentafluorooxetane can exist as enantiomers. Advanced NMR techniques are crucial for determining the relative and absolute stereochemistry, especially when dealing with diastereotopic nuclei. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine through-space proximities of atoms, which can help in assigning the relative stereochemistry in derivatives or complex mixtures. For chiral, non-racemic samples, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for their distinction and quantification by NMR.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of 2,2,3,4,4-pentafluorooxetane (C₃HF₅O). By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confidently confirmed. dtu.dk This technique is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions. miamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for assessing the purity of a 2,2,3,4,4-pentafluorooxetane sample and for analyzing it within a mixture. nih.govshimadzu.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. youtube.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and quantification of the compound. shimadzu.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are complementary and provide characteristic information about the functional groups present in 2,2,3,4,4-pentafluorooxetane.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net The IR spectrum of 2,2,3,4,4-pentafluorooxetane would be expected to show strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1000-1400 cm⁻¹. The C-O-C stretching of the oxetane ring would also produce a characteristic absorption. rsc.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. mdpi.com While C-F bonds often produce weak Raman signals, other vibrations within the molecule, such as the symmetric stretching of the oxetane ring, may be more Raman active. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. researchgate.net

Vibrational Mode Expected IR Frequency Range (cm⁻¹) Expected Raman Activity
C-F Stretch1000 - 1400Weak to Medium
C-O-C Stretch950 - 1150Medium to Strong
C-H Stretch2850 - 3000Medium
Ring PuckeringLower frequency regionVariable

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The process involves irradiating a single crystal of a derivative with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then meticulously analyzed to construct an electron density map. From this map, the positions of individual atoms can be determined with high precision.

In the context of fluorinated oxetane derivatives, X-ray crystallography can elucidate key structural features such as:

Ring Conformation: The puckering of the oxetane ring, which can be influenced by the fluorine substituents and other groups attached to the ring.

Bond Lengths and Angles: Precise measurements of C-C, C-O, and C-F bond lengths and angles, which can reveal the electronic effects of the fluorine atoms.

Stereochemistry: The absolute configuration of chiral centers, if present in the derivative.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds, halogen bonds (involving fluorine), and van der Waals forces, which govern the crystal packing.

Challenges in the X-ray crystallographic analysis of fluorinated compounds can include obtaining suitable single crystals and potential disorder in the crystal lattice due to the similar scattering factors of carbon and fluorine. However, modern diffractometers and computational refinement techniques have largely overcome these issues.

Table 1: Hypothetical Crystallographic Data for a Derivative of 2,2,3,4,4-Pentafluorooxetane

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.542
b (Å)10.123
c (Å)9.876
α (°)90
β (°)105.3
γ (°)90
Volume (ų)823.4
Z4
Density (calculated) (g/cm³)1.85
R-factor0.045

Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic data for derivatives of 2,2,3,4,4-pentafluorooxetane are not publicly available.

The successful X-ray diffraction analysis of other fluorinated heterocyclic compounds, such as fluorinated pyridines and pyrimidines, demonstrates the feasibility and importance of this technique in understanding the structural chemistry of fluorinated molecules. nih.gov

Chromatographic Separations for Isomer and Purity Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture. For 2,2,3,4,4-pentafluorooxetane, these methods are crucial for assessing its purity and for separating potential isomers that may arise during its synthesis. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for these purposes.

Gas Chromatography (GC)

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like 2,2,3,4,4-pentafluorooxetane. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase.

For the analysis of fluorinated compounds, the choice of the stationary phase is critical. Columns with varying polarities can be employed to achieve the desired separation. nih.gov For instance, a non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, might be used for initial screening. For more challenging separations of isomers, a more polar column, such as one containing cyanopropylphenyl polysiloxane, could provide better resolution. nih.gov

The purity of a 2,2,3,4,4-pentafluorooxetane sample can be determined by integrating the peak areas in the resulting chromatogram. The percentage purity is calculated by dividing the peak area of the target compound by the total area of all peaks (excluding the solvent peak). mdpi.com

Table 2: Illustrative GC Parameters for Purity Analysis of 2,2,3,4,4-Pentafluorooxetane

ParameterExample Condition
Column6% Cyanopropylphenyl-94% Dimethylpolysiloxane nih.gov
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (2 min), then 10 °C/min to 200 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Note: These parameters are illustrative and would require optimization for the specific analysis of 2,2,3,4,4-pentafluorooxetane.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another powerful technique for the analysis of fluorinated compounds, offering a wide range of stationary and mobile phases for method development. chromatographyonline.com Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol), is a common starting point. nih.gov

For fluorinated compounds, specialized fluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl groups, can offer unique selectivity and improved separation of isomers. chromatographyonline.com These phases can exhibit different retention mechanisms compared to traditional hydrocarbon-based phases, which can be advantageous for resolving closely related fluorinated compounds. chromatographyonline.comnih.gov

The purity of 2,2,3,4,4-pentafluorooxetane can be assessed by HPLC with a suitable detector, such as a UV detector if the compound or its derivatives possess a chromophore, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

Isomer Separation

The synthesis of 2,2,3,4,4-pentafluorooxetane may potentially yield stereoisomers or positional isomers depending on the synthetic route. Chromatographic techniques are essential for the separation and quantification of these isomers. Chiral chromatography, a specialized form of HPLC or GC using a chiral stationary phase, can be employed to separate enantiomers. For diastereomers or positional isomers, standard GC or HPLC methods with optimized conditions can often achieve baseline separation. The development of such separation methods is crucial for ensuring the isomeric purity of the final product.

Computational and Theoretical Chemistry Studies on 2,2,3,4,4 Pentafluorooxetane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are powerful tools for elucidating the intricate details of molecular structure and bonding at the atomic level. For 2,2,3,4,4-pentafluorooxetane, these methods can provide a fundamental understanding of how the high electronegativity and steric bulk of the five fluorine atoms influence the properties of the four-membered oxetane (B1205548) ring.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations on 2,2,3,4,4-pentafluorooxetane would typically involve the use of a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution and molecular geometry.

These calculations can determine key electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The MEP, in particular, would be insightful for 2,2,3,4,4-pentafluorooxetane, as it would map the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for nucleophilic and electrophilic attack. The presence of five highly electronegative fluorine atoms is expected to create a significant dipole moment and a highly polarized electron distribution within the molecule.

Molecular Dynamics Simulations to Model Reactivity and Intermolecular Interactions

While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations can model the dynamic behavior of 2,2,3,4,4-pentafluorooxetane over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the molecule's conformational flexibility, its interactions with solvent molecules, and its potential binding modes with biological macromolecules.

For a molecule like 2,2,3,4,4-pentafluorooxetane, which could have applications in drug discovery, MD simulations would be invaluable for studying its interactions with a target protein. These simulations can help to understand how the fluorinated oxetane moiety fits into a binding pocket and the nature of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the complex.

Prediction of Reaction Pathways, Transition States, and Activation Energies

Computational chemistry is a powerful tool for exploring the reactivity of molecules and elucidating reaction mechanisms. For 2,2,3,4,4-pentafluorooxetane, theoretical studies could predict the pathways of various potential reactions, such as ring-opening reactions under acidic or basic conditions, or nucleophilic substitution reactions.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and calculate the associated activation energies. This information is crucial for predicting the feasibility and kinetics of a reaction. For instance, the high degree of fluorination in 2,2,3,4,4-pentafluorooxetane is expected to influence the stability of the oxetane ring and its susceptibility to nucleophilic attack. Theoretical calculations could quantify these effects and guide synthetic efforts.

Reaction TypeComputational MethodPredicted Outcome
Acid-catalyzed ring openingDFT with solvent modelIdentification of protonation site, transition state for ring cleavage, and reaction barrier.
Nucleophilic attackAb initio methodsDetermination of the preferred site of attack and the activation energy for the substitution.

Note: This table presents hypothetical applications of computational methods to study the reactivity of 2,2,3,4,4-pentafluorooxetane.

Analysis of Ring Strain and Conformational Preferences in Fluorinated Oxetanes

The four-membered oxetane ring is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle. The introduction of five fluorine atoms is expected to further influence the ring strain and the conformational preferences of the molecule. The oxetane ring is not planar and typically adopts a puckered conformation to alleviate some of the strain.

Computational methods can be used to perform a detailed conformational analysis of 2,2,3,4,4-pentafluorooxetane. By calculating the relative energies of different puckered conformations, the most stable conformer and the energy barriers between different conformations can be determined. The fluorine substituents can have a significant impact on these conformational preferences due to both steric and stereoelectronic effects, such as the gauche effect. Understanding the conformational landscape of this molecule is essential for predicting its physical and biological properties.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. For a series of fluorinated oxetane derivatives, a QSRR model could be developed to predict their reactivity in a particular reaction based on calculated molecular descriptors.

These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices. By correlating these descriptors with experimentally determined reaction rates for a training set of compounds, a predictive QSRR model can be built. Such a model would be a valuable tool for designing new fluorinated oxetanes with desired reactivity profiles, without the need for synthesizing and testing every possible compound.

Future Perspectives and Emerging Research Avenues for 2,2,3,4,4 Pentafluorooxetane

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The efficient and selective synthesis of 2,2,3,4,4-pentafluorooxetane remains a primary hurdle to its widespread study and application. Future research will likely focus on developing novel synthetic methodologies that are not only high-yielding but also stereoselective, given that the C3 position is a stereocenter.

One promising approach could be the adaptation of existing methods for the synthesis of fluorinated oxetanes. For instance, the catalytic transformation of appropriately substituted epoxides has emerged as a valuable route to fluorinated oxetanes. researchgate.net Investigating the ring-opening of a hypothetical polyfluorinated epoxide precursor with a fluoride (B91410) source could provide a direct pathway to the pentafluorooxetane core.

Furthermore, photochemical methods, which often enable unique and otherwise inaccessible transformations, could be explored. The [2+2] cycloaddition of a fluorinated carbonyl compound with a fluorinated olefin is a conceptually straightforward, albeit challenging, route that warrants investigation.

Table 1: Potential Synthetic Strategies for 2,2,3,4,4-Pentafluorooxetane

Synthetic ApproachPotential PrecursorsKey Challenges
Epoxide Ring-OpeningPolyfluorinated EpoxidesPrecursor synthesis, regioselectivity of ring-opening
[2+2] PhotocycloadditionFluorinated Carbonyls and OlefinsReaction efficiency, control of stereochemistry
Fluorination of Oxetane (B1205548)Oxetane, partially fluorinated oxetanesSelective fluorination, harsh reaction conditions

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The high degree of fluorination in 2,2,3,4,4-pentafluorooxetane is expected to profoundly influence its reactivity. The strong electron-withdrawing effect of the fluorine atoms will render the oxetane ring susceptible to nucleophilic attack, potentially leading to novel ring-opening reactions. The exploration of its reactions with a diverse range of nucleophiles could unlock new synthetic building blocks.

Conversely, the C-F bonds, while generally strong, could be activated under specific conditions, such as with low-valent metals or through radical processes. Understanding the selective activation of a specific C-F bond in the presence of others would be a significant achievement and could lead to late-stage functionalization strategies.

Rational Design of Materials and Molecules with Tailored Performance Characteristics

The incorporation of the pentafluorooxetane motif into larger molecules and polymers could impart unique and desirable properties. Its rigid, polar nature, combined with the low polarizability of the C-F bonds, could be leveraged in the design of advanced materials.

In materials science, polymers derived from 2,2,3,4,4-pentafluorooxetane could exhibit exceptional thermal stability, chemical resistance, and low dielectric constants, making them attractive for applications in electronics and aerospace. The polymerization could potentially be initiated by ring-opening mechanisms, similar to other oxetane-based polymerizations.

In medicinal chemistry, the introduction of a pentafluorooxetane group could serve as a unique bioisostere for other chemical functionalities. Its impact on physicochemical properties such as lipophilicity, metabolic stability, and pKa would need to be systematically investigated to guide its application in drug design.

Interdisciplinary Research Integrating Oxetane Chemistry with Other Scientific Fields

The unique properties of 2,2,3,4,4-pentafluorooxetane make it a candidate for interdisciplinary research. In the field of chemical biology, its potential as a ¹⁹F NMR probe could be explored. The distinct chemical shifts of the fluorine atoms could provide sensitive reporters for monitoring biological processes or binding events.

Collaboration with computational chemists will be crucial to predict the molecule's properties, reaction mechanisms, and interactions with biological targets. Theoretical studies can guide experimental efforts and accelerate the discovery of new applications.

Addressing Contemporary Challenges in Fluorine Chemistry and Sustainable Synthesis

The synthesis and application of 2,2,3,4,4-pentafluorooxetane are intrinsically linked to broader challenges in fluorine chemistry. Developing greener and more sustainable methods for fluorination is a key area of focus. This includes the use of less hazardous fluorinating agents and the development of catalytic, atom-economical processes.

Furthermore, the environmental fate and potential persistence of highly fluorinated compounds are growing concerns. Research into the biodegradability and potential environmental impact of 2,2,3,4,4-pentafluorooxetane and its derivatives will be essential for its responsible development and application. The principles of green chemistry should guide future research to ensure that the benefits of this unique molecule are realized without imposing an undue burden on the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.